molecular formula C13H6F3NO3S B2411476 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 477854-03-8

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2411476
CAS No.: 477854-03-8
M. Wt: 313.25
InChI Key: KZEPTKFBJWYCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently. The scalability of the synthetic route is crucial for industrial applications, ensuring that the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thieno[3,2-b]pyridine compounds .

Scientific Research Applications

3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and thieno[3,2-b]pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-6-methylthieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(Furan-2-yl)-6-chlorothieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(Furan-2-yl)-6-bromothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO3S/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPTKFBJWYCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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